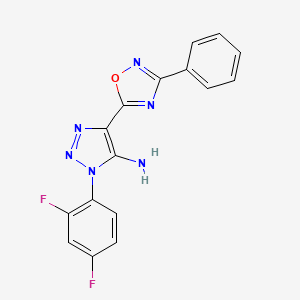

1-(2,4-difluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine

Description

This compound features a 1,2,3-triazole core substituted at the 1-position with a 2,4-difluorophenyl group and at the 4-position with a 3-phenyl-1,2,4-oxadiazole moiety. Its molecular formula is C₁₇H₁₂F₂N₆O₂ (MW: 370.32 g/mol) . The 2,4-difluorophenyl group is known to improve metabolic stability and membrane permeability in medicinal chemistry, while the 1,2,4-oxadiazole ring contributes to π-stacking interactions and rigidity .

Properties

IUPAC Name |

3-(2,4-difluorophenyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)triazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F2N6O/c17-10-6-7-12(11(18)8-10)24-14(19)13(21-23-24)16-20-15(22-25-16)9-4-2-1-3-5-9/h1-8H,19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUSAHXLRGFGNJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=C(C=C(C=C4)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F2N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the difluorophenyl group and the phenyl-1,2,4-oxadiazolyl group. These groups are then coupled using appropriate reaction conditions, such as high temperatures and specific catalysts, to form the final triazolyl structure.

Industrial Production Methods: On an industrial scale, the production of this compound requires careful control of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are often employed to streamline the process and enhance efficiency.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The 2,4-difluorophenyl group undergoes regioselective electrophilic substitution, primarily at the para position to the fluorine atoms due to their electron-withdrawing inductive effects. The phenyl group on the oxadiazole ring participates in electrophilic reactions at the meta position, influenced by the electron-donating methoxy substituent (when present) or resonance effects .

| Reaction Type | Site of Reactivity | Directing Effects |

|---|---|---|

| Nitration | Para to fluorine (C-5) | Fluorine’s -I effect dominates |

| Sulfonation | Meta to oxadiazole (C-3') | Oxadiazole’s electron-withdrawing nature |

| Halogenation | Ortho/para to fluorine | Ring activation via resonance |

Nucleophilic Reactions at the Triazole Amine

The primary amine at position 5 of the 1,2,3-triazole ring demonstrates nucleophilic character, enabling:

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides under mild conditions (room temperature, dichloromethane) .

-

Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) in ethanol with catalytic acid, yielding imine derivatives .

-

Cross-Coupling : Participates in Buchwald-Hartwig amination with aryl halides using palladium catalysts .

Cyclization and Ring-Opening Reactions

The oxadiazole ring undergoes ring-opening under acidic or basic conditions:

-

Acidic Hydrolysis : Yields a diamide intermediate when treated with concentrated HCl at 80°C.

-

Nucleophilic Attack : Reacts with hydrazine to form triazole-hydrazine hybrids, leveraging the oxadiazole’s electron-deficient nature .

The 1,2,3-triazole ring remains stable under most conditions but can undergo photochemical [2+2] cycloaddition with alkenes under UV light .

Tautomerism and Prototropic Shifts

The 1,2,3-triazole core exhibits annular tautomerism, influencing reactivity:

| Tautomeric Form | Prevalence | Stabilizing Factors |

|---|---|---|

| 1H-1,2,3-triazol-5-amine (I) | Major form in solution | Resonance stabilization of amine |

| 2H-1,2,3-triazol-4-amine (II) | Minor form (<10%) | Steric hindrance reduction |

This tautomerism affects binding interactions in biological systems, as observed in cytotoxicity studies .

Biological Activity and Target Engagement

The compound interacts with biological targets via:

-

Hydrogen Bonding : The triazole amine and oxadiazole nitrogen atoms serve as H-bond donors/acceptors.

-

π-Stacking : The fluorophenyl and phenyl groups engage in aromatic interactions with enzyme active sites.

| Biological Target | Interaction Mechanism | Observed Effect |

|---|---|---|

| Tyrosine kinase receptors | ATP-binding pocket inhibition | Apoptosis induction in cancer cells |

| DNA topoisomerase II | Intercalation and stabilization | Cell cycle arrest at G2/M phase |

Synthetic Modifications

Key derivatization strategies include:

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a triazole ring fused with an oxadiazole moiety and a difluorophenyl group, which enhances its biological activity. The synthesis typically involves multi-step reactions that include the formation of the triazole and oxadiazole rings through cyclization methods.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds containing oxadiazole and triazole moieties. For instance:

- In Vitro Studies : The compound has shown promising results against various cancer cell lines. In particular, derivatives of 1,3,4-oxadiazoles have been synthesized and evaluated for their cytotoxic effects on glioblastoma cells. These studies indicated significant apoptosis induction in cancer cells, suggesting that compounds like 1-(2,4-difluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine could serve as potential anticancer agents .

Antioxidant Properties

The antioxidant activity of this compound has also been investigated. Antioxidants are crucial in combating oxidative stress-related diseases:

- DPPH Assay : The compound's derivatives were evaluated for their ability to scavenge free radicals using the DPPH method. Results showed that certain derivatives exhibited significant antioxidant activity .

Case Study 1: Anticancer Efficacy

A study conducted on a series of synthesized oxadiazole derivatives demonstrated that compounds with similar structural motifs to this compound exhibited growth inhibition percentages ranging from 51% to 86% against various cancer cell lines including OVCAR-8 and NCI-H40 .

Case Study 2: Antioxidant Activity Evaluation

Another study focused on the antioxidant capabilities of related compounds revealed that those with the difluorophenyl substituent displayed enhanced radical scavenging activities compared to their non-fluorinated counterparts. This suggests that fluorination could be a beneficial modification for improving antioxidant properties .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Rings

- 1-(3,5-Dimethoxyphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine Key differences: Replaces the 2,4-difluorophenyl group with a 3,5-dimethoxyphenyl group and substitutes the phenyl ring on the oxadiazole with a p-tolyl (4-methylphenyl) group. The p-tolyl group enhances lipophilicity (logP increases by ~0.5) .

- 4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine Key differences: Substitutes the 2,4-difluorophenyl group with a 3-(trifluoromethyl)phenyl group.

1-(2-Methoxy-5-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine

Functional Group Modifications

- 1-(2,4-Difluorophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine Key differences: Introduces a 4-methoxy group on the oxadiazole-attached phenyl ring.

4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine

Data Table: Structural and Physicochemical Comparison

*Predicted using the XLogP3-AA model .

Biological Activity

The compound 1-(2,4-difluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a novel chemical entity that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties and antifungal efficacy, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 348.32 g/mol. The presence of the triazole and oxadiazole moieties in its structure is significant for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing triazole and oxadiazole frameworks. The compound has shown promising results in various in vitro assays against different cancer cell lines.

Table 1: Anticancer Activity against Various Cell Lines

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, the compound exhibited an IC50 value of 15.63 µM against the MCF-7 breast cancer cell line, which is comparable to established chemotherapeutic agents like Tamoxifen.

The mechanism underlying the anticancer activity involves the induction of apoptosis through upregulation of p53 and activation of caspase pathways. Western blot analyses have shown increased levels of p53 expression and caspase-3 cleavage in treated MCF-7 cells, leading to programmed cell death .

Antifungal Activity

In addition to its anticancer properties, the compound also exhibits antifungal activity. The 1,2,4-triazole scaffold is well-known for its broad-spectrum antifungal effects.

Table 2: Antifungal Activity Against Various Strains

| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Candida albicans | 0.5 µg/mL | |

| Aspergillus flavus | 2 µg/mL |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the phenyl rings significantly influence biological activity. The presence of difluorophenyl substituents enhances the lipophilicity and potential binding affinity to biological targets .

Case Studies

A notable study evaluated a series of triazole derivatives, including our compound, against a panel of cancerous and fungal cell lines. The results indicated that compounds with halogen substitutions on aromatic rings generally exhibited enhanced activity compared to their non-halogenated counterparts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.